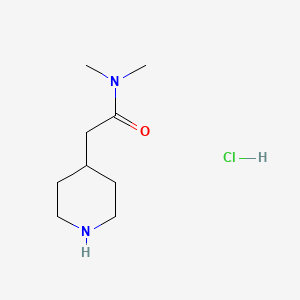

N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-11(2)9(12)7-8-3-5-10-6-4-8;/h8,10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQDDWZOJNIVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716714 | |

| Record name | N,N-Dimethyl-2-(piperidin-4-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138304-77-5 | |

| Record name | N,N-Dimethyl-2-(piperidin-4-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride typically involves the reaction of piperidine with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes. These processes are designed to ensure high efficiency and cost-effectiveness. The industrial production methods may include continuous flow reactors and automated systems to maintain consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Research indicates that compounds related to N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride may exhibit beneficial effects in treating neurological disorders. Specifically, derivatives of piperidine have been explored for their antagonistic properties on muscarinic receptors, which are implicated in conditions such as Alzheimer's disease and Lewy Body dementia. These compounds may aid in mitigating cognitive deficits associated with these disorders by modulating neurotransmitter activity .

Pain Management

Piperidine derivatives have also been investigated for their analgesic properties. Similar compounds are known to interact with opioid receptors, potentially providing pain relief without the severe side effects associated with traditional opioids. The mechanism involves modulation of pain pathways in the central nervous system, making these compounds candidates for further development in pain management therapies .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the creation of new compounds with desired biological activities. This versatility makes it valuable in medicinal chemistry, where researchers aim to develop novel therapeutics .

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a standard reference material for various assays and tests. Its stability and well-defined chemical properties allow it to serve as a benchmark for evaluating the performance of analytical methods, particularly in drug formulation and quality control processes .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Diversity : The target compound lacks bulky aromatic or alkyl groups compared to analogues like the 4-methylbenzyl derivative () or the phenethyl impurity (), which may enhance its solubility in aqueous media.

- Linker Modifications : Compounds like N-cyclopropyl-2-(piperidin-4-yloxy)acetamide () replace the acetamide’s methylene group with an oxygen atom, altering electronic properties and hydrogen-bonding capacity .

Solubility and Stability

- Hydrochloride Salts : The target compound and its analogues () exhibit improved water solubility compared to free bases, critical for bioavailability. However, dihydrochloride salts () may have higher hygroscopicity, necessitating controlled storage .

Industrial and Pharmacopoeial Relevance

- Impurity Profiles : The phenethyl-substituted impurity () is monitored in fentanyl production, emphasizing the need for stringent quality control in the synthesis of the target compound .

- Commercial Availability : The target compound is marketed as a building block (e.g., AldrichCPR in ), while analogues like N-cyclopropyl-2-(piperidin-4-yloxy)acetamide () are available for drug discovery .

Biologische Aktivität

N,N-Dimethyl-2-(piperidin-4-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and applications based on diverse research findings.

Overview of the Compound

This compound is a piperidine derivative that has been studied for its interactions with various biological systems. Its structure allows for potential binding to receptors and enzymes, influencing their activity and leading to various biological effects.

The mechanism of action of this compound involves its interaction with specific molecular targets. It is hypothesized that the compound may modulate receptor activity, which could result in therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neuropharmacological processes and potential applications in pain management and other therapeutic areas .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. The compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Pseudomonas aeruginosa | 3.125 - 100 mg/mL |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as S. aureus and E. coli .

Neuropharmacological Effects

The compound has been implicated in neuropharmacological research, particularly concerning opioid-mediated analgesia. It may act as an agonist or antagonist at neuropeptide FF receptors (NPFF1 and NPFF2), which are involved in pain modulation . This suggests a potential role in developing analgesics that target these pathways.

Case Studies

- Pain Modulation : In a study examining the effects of various piperidine derivatives on pain response, this compound was shown to significantly reduce hyperalgesia induced by opioids, indicating its potential as a therapeutic agent in pain management .

- Antibacterial Efficacy : Another study focused on the antibacterial efficacy of piperidine derivatives found that this compound displayed strong inhibitory effects against both Gram-positive and Gram-negative bacteria, supporting its use as a lead compound for developing new antibiotics .

Research Findings

The following table summarizes key findings from various studies on this compound:

Q & A

Q. What synthetic methodologies are employed to prepare N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride?

The compound is typically synthesized via a multi-step approach:

- Step 1 : React 4-piperidone with dimethylamine under reductive amination conditions to form N,N-dimethylpiperidin-4-amine.

- Step 2 : Introduce the acetamide moiety by coupling with chloroacetyl chloride, followed by neutralization to yield the free base.

- Step 3 : Convert the free base to the hydrochloride salt using HCl in a solvent like ethanol or acetone. Purification involves recrystallization or column chromatography, with characterization via -/-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Confirms structural integrity (e.g., dimethyl groups at δ 2.2–2.4 ppm, piperidine protons at δ 1.5–3.0 ppm).

- FT-IR : Validates amide C=O stretches (~1650–1680 cm) and N–H bending (if present).

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H] at m/z 205.14 for the free base).

- Elemental Analysis : Ensures purity (>98%) by matching calculated vs. observed C, H, N, and Cl content .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve the compound’s crystal structure and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) data are collected at low temperatures (e.g., 100 K) using synchrotron or Mo-Kα radiation.

- Refinement : SHELXL (via the SHELX suite) refines atomic coordinates, thermal parameters, and hydrogen bonding networks.

- Hydrogen Bonding : Graph-set analysis (e.g., motifs) identifies stabilizing interactions between NH/Cl and adjacent molecules . Example Table : Hydrogen Bond Parameters (Hypothetical Data)

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |

|---|---|---|---|---|

| N–H···Cl | 0.86 | 2.12 | 2.974 | 172 |

Q. What computational strategies are used to validate spectroscopic data and predict molecular properties?

- Density Functional Theory (DFT) : Optimizes the molecular geometry (B3LYP/6-311+G(d,p)) and calculates theoretical NMR/IR spectra. Discrepancies >5% between experimental and theoretical data prompt re-evaluation of tautomeric forms or solvent effects .

- Molecular Docking : AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., kinases) to predict binding modes. Key interactions include piperidine NH···backbone carbonyl hydrogen bonds and hydrophobic contacts with dimethyl groups .

Q. How can researchers address contradictions in experimental data, such as unexpected NMR splitting patterns?

- Dynamic Effects : Variable-temperature NMR (e.g., 298–373 K) identifies conformational exchange broadening.

- Solvent Polarity : Compare DMSO-d vs. CDCl spectra to assess hydrogen bonding or aggregation.

- Crystallographic Validation : Resolve ambiguities (e.g., axial vs. equatorial substituents) via SCXRD .

Q. What role do hydrogen-bonding networks play in the compound’s stability and solubility?

- Crystal Packing : Strong NH···Cl and weak CH···O interactions stabilize the lattice, reducing hygroscopicity.

- Solubility : Polar aprotic solvents (e.g., DMSO) disrupt these networks, enhancing solubility compared to water or ethanol .

Q. How are impurities profiled during pharmaceutical development of related acetamide derivatives?

- HPLC/LC-MS : Detects and quantifies impurities (e.g., unreacted intermediates, degradation products) using C18 columns and UV/ESI-MS detection.

- Reference Standards : Pharmacopeial guidelines (e.g., USP, PhEur) require synthetic impurities (e.g., N-methyl analogs) as controls .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.